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Compound of Interest

Compound Name:
2-chloro-N-(4-

methylphenyl)acetamide

Cat. No.: B103440 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound

2-chloro-N-(4-methylphenyl)acetamide, a molecule of interest in proteomics research. Due to

the limited availability of experimentally derived public data for this specific compound, this

guide combines available experimental data with predicted spectral information to offer a

thorough analytical profile. The methodologies for obtaining such data are also detailed to

assist in experimental design and data interpretation.

Infrared (IR) Spectroscopy
Infrared spectroscopy is a crucial technique for identifying the functional groups present in a

molecule. The IR spectrum of 2-chloro-N-(4-methylphenyl)acetamide is expected to exhibit

characteristic absorption bands corresponding to its amide and aromatic functionalities.

Predicted Infrared Spectral Data
While a complete experimental dataset of peak values is not readily available, the gas-phase

IR spectrum is accessible through the NIST/EPA Gas-Phase Infrared Database. Based on the

known functional groups in 2-chloro-N-(4-methylphenyl)acetamide, the following

characteristic peaks are anticipated:
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Wavenumber (cm⁻¹) Intensity Assignment

~3300 - 3500 Strong
N-H stretch of the secondary

amide

~3100 - 3000 Medium Aromatic C-H stretch

~2950 - 2850 Medium
Aliphatic C-H stretch (from the

methyl and methylene groups)

~1680 - 1630 Strong C=O stretch (Amide I band)

~1550 - 1500 Medium
N-H bend (Amide II band) and

C=C aromatic ring stretch

~1450 Medium CH₂ bend

~800 - 700 Strong C-Cl stretch

Experimental Protocol: Acquiring the IR Spectrum
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

A common and convenient method for obtaining the IR spectrum of a solid sample is through

Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FT-IR) spectroscopy.

Sample Preparation: A small amount of the solid 2-chloro-N-(4-methylphenyl)acetamide is

placed directly onto the ATR crystal.

Data Acquisition: Pressure is applied to ensure good contact between the sample and the

crystal. The infrared beam is directed through the ATR crystal, where it undergoes total

internal reflection. At each reflection, an evanescent wave penetrates a short distance into

the sample, and the absorption of energy at specific frequencies is measured.

Spectrum Processing: A background spectrum of the clean, empty ATR crystal is first

recorded and subsequently subtracted from the sample spectrum to yield the final infrared

spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. Both ¹H and ¹³C NMR are essential for structural elucidation.

Predicted ¹H NMR Spectral Data
The following table outlines the predicted proton NMR chemical shifts for 2-chloro-N-(4-
methylphenyl)acetamide. These predictions are based on the analysis of structurally similar

compounds and established chemical shift theory. The exact chemical shifts can vary

depending on the solvent and concentration.

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~10.0 Singlet 1H N-H

~7.5 Doublet 2H
Aromatic H (ortho to -

NH)

~7.1 Doublet 2H
Aromatic H (ortho to -

CH₃)

~4.2 Singlet 2H CH₂-Cl

~2.3 Singlet 3H Ar-CH₃

Predicted ¹³C NMR Spectral Data
The predicted carbon-13 NMR chemical shifts are provided below. These values are estimated

based on the expected electronic environment of each carbon atom.
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Chemical Shift (δ, ppm) Assignment

~165 C=O (Amide)

~135 Aromatic C-CH₃

~134 Aromatic C-NH

~129 Aromatic C-H

~120 Aromatic C-H

~43 CH₂-Cl

~21 Ar-CH₃

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Sample Preparation: Approximately 10-20 mg of 2-chloro-N-(4-methylphenyl)acetamide is

dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR

tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned, and

the magnetic field is "locked" onto the deuterium signal of the solvent. The magnetic field

homogeneity is optimized through a process called shimming to obtain sharp, well-resolved

signals.

Data Acquisition:

For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free

induction decay (FID) is recorded. Typically, 8 to 16 scans are co-added to improve the

signal-to-noise ratio.

For ¹³C NMR, a significantly larger number of scans is usually required due to the low

natural abundance of the ¹³C isotope. Proton decoupling is employed to simplify the

spectrum and enhance the signal.

Data Processing: The acquired FID is subjected to a Fourier transform to generate the

frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and
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referenced.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which is invaluable for confirming its identity and structure.

Predicted Mass Spectrum Data (Electron Ionization)
Upon electron ionization, 2-chloro-N-(4-methylphenyl)acetamide (Molecular Weight: 183.64

g/mol ) is expected to produce a molecular ion peak and several characteristic fragment ions.

The presence of the chlorine isotope (³⁷Cl) will result in an M+2 peak with an intensity of

approximately one-third of the molecular ion peak.

m/z Predicted Fragment Ion

183/185 [C₉H₁₀ClNO]⁺ (Molecular Ion)

141 [C₈H₈NO]⁺

106 [C₇H₈N]⁺

77 [C₆H₅]⁺

49/51 [CH₂Cl]⁺

Experimental Protocol: Electron Ionization Mass
Spectrometry (EI-MS)

Sample Introduction: A small amount of the solid sample is introduced into the ion source of

the mass spectrometer, typically via a direct insertion probe. The sample is then vaporized

by heating.

Ionization: The gaseous molecules are bombarded with a high-energy electron beam

(typically 70 eV). This causes the molecules to lose an electron, forming a positively charged

molecular ion (M⁺).

Fragmentation: The high energy of the ionization process causes the molecular ions to

fragment into smaller, characteristic charged species.
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Mass Analysis: The positively charged ions (molecular ion and fragment ions) are

accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer

(e.g., a quadrupole or time-of-flight analyzer).

Detection: A detector records the abundance of each ion at a specific m/z value, generating

a mass spectrum.

Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

characterization of 2-chloro-N-(4-methylphenyl)acetamide.

Compound Synthesis

Spectroscopic Analysis

Data Interpretation

Final Confirmation

Synthesis of 2-chloro-N-(4-methylphenyl)acetamide

IR Spectroscopy NMR Spectroscopy Mass Spectrometry

Functional Group ID Structural Elucidation MW & Fragmentation

Structure Confirmation

Click to download full resolution via product page

Caption: A logical workflow for the synthesis and comprehensive spectroscopic characterization

of an organic compound.
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To cite this document: BenchChem. [Spectroscopic Analysis of 2-chloro-N-(4-
methylphenyl)acetamide: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b103440#spectral-data-of-2-chloro-n-4-
methylphenyl-acetamide-ir-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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